Vebicorvir - 2090064-66-5

Vebicorvir

Catalog Number: EVT-285816
CAS Number: 2090064-66-5
Molecular Formula: C19H12F3N3O4S2
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vebicorvir is a first-generation hepatitis B core inhibitor being investigated for its potential in treating chronic hepatitis B virus (HBV) infection [, , , , , , ]. It acts by targeting the HBV core protein, a key component in the viral replication cycle.

Entecavir

Compound Description: Entecavir is a nucleoside analog reverse transcriptase inhibitor widely used for treating chronic HBV infection. It acts by inhibiting HBV reverse transcriptase, an enzyme crucial for viral replication [, , ].

Relevance: Entecavir is frequently investigated in combination with Vebicorvir. Studies explore their synergistic effects in suppressing HBV, particularly in treatment-naïve patients and those with HBeAg-positive chronic hepatitis B [, , ]. The combination aims to enhance virologic suppression and improve treatment outcomes compared to monotherapy with either drug.

Pegylated Interferon

Compound Description: Pegylated interferon, specifically pegylated interferon alpha-2a, is a long-acting interferon used in chronic HBV treatment. It works by boosting the immune system to fight the virus [].

Relevance: Research investigates the triple combination of Vebicorvir, Entecavir, and Pegylated Interferon in managing chronic HBV infection []. This approach aims to leverage the distinct antiviral mechanisms of each drug for potentially greater efficacy.

Source and Classification

Vebicorvir is classified as a capsid assembly modulator and specifically targets the hepatitis B virus core protein. This classification allows it to interfere with the encapsidation of pregenomic RNA and the synthesis of relaxed circular DNA, which are critical steps in the viral replication process. The compound is synthesized through advanced organic chemistry techniques and has been evaluated in several preclinical and clinical studies for its safety and antiviral efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vebicorvir involves complex organic reactions that typically include the formation of specific chemical bonds to create its unique molecular structure. While detailed methodologies are proprietary, the general approach includes:

  • Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  • Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of Vebicorvir.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

These methods are designed to optimize yield and purity while maintaining the structural integrity required for biological activity .

Molecular Structure Analysis

Structure and Data

Vebicorvir's molecular structure includes various functional groups that contribute to its activity as a capsid assembly modulator. The precise three-dimensional configuration is crucial for its interaction with the hepatitis B virus core protein.

  • Molecular Formula: C₁₅H₁₉N₃O₄S
  • Molecular Weight: Approximately 341.39 g/mol
  • Structure Features: The compound features a sulfonamide group, which is essential for its mechanism of action against viral replication.

The structural data indicates that Vebicorvir can effectively bind to the target protein, inhibiting its function in viral assembly .

Chemical Reactions Analysis

Reactions and Technical Details

Vebicorvir participates in several chemical reactions that are pivotal to its mechanism of action:

  • Encapsidation Inhibition: By binding to the hepatitis B virus core protein, Vebicorvir disrupts the encapsidation of pregenomic RNA, preventing the formation of new virions.
  • Alteration of Viral Replication Cycle: The compound interferes with multiple steps in the viral life cycle, including transcription and DNA synthesis.

These interactions are supported by data from in vitro studies showing significant reductions in viral load when Vebicorvir is administered alongside other antiviral agents .

Mechanism of Action

Process and Data

The mechanism through which Vebicorvir exerts its antiviral effects involves several key processes:

  1. Binding to Core Protein: Vebicorvir binds specifically to the hepatitis B virus core protein.
  2. Disruption of Assembly: This binding alters the normal assembly process of the viral capsid, leading to defective particles that cannot effectively replicate.
  3. Inhibition of Viral Replication: By preventing encapsidation and subsequent stages of replication, Vebicorvir effectively reduces viral loads in infected cells.

Clinical studies have demonstrated that patients receiving Vebicorvir show significant reductions in hepatitis B surface antigen levels, indicating a robust antiviral effect .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vebicorvir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but can be inferred from similar compounds within its class.

These properties are critical for formulation development and determining suitable delivery methods for clinical use .

Applications

Scientific Uses

Vebicorvir has significant potential applications in treating chronic hepatitis B virus infections. Its primary uses include:

  • Antiviral Therapy: As part of combination therapy regimens for patients with chronic hepatitis B.
  • Research Tool: Used in laboratory settings to study hepatitis B virus biology and test new therapeutic strategies.
  • Clinical Trials: Currently involved in various phases of clinical trials aimed at evaluating its safety and efficacy compared to existing treatments.

The ongoing research into Vebicorvir's mechanisms and effects continues to provide insights into effective strategies for managing hepatitis B virus infections .

Introduction to Hepatitis B Virus (HBV) and Therapeutic Challenges

Global Burden of Chronic HBV Infection

Chronic hepatitis B virus (HBV) infection remains a formidable global health challenge, affecting approximately 296 million people worldwide and causing an estimated 820,000 deaths annually due to complications like cirrhosis and hepatocellular carcinoma (HCC) [1] [3]. The burden exhibits stark geographical disparities: The Western Pacific and African regions bear the highest prevalence, with HBsAg seroprevalence rates of 5.9% and 7.5%, respectively [3]. Notably, the Asia-Pacific region accounts for 79% of global HBV-related mortality despite representing only 26% of new infections [8]. Mother-to-child transmission (MTCT) continues to drive incidence, with approximately 1.5 million new infections occurring annually, primarily in low- and middle-income countries [3]. Despite the availability of effective vaccines since the 1980s, implementation gaps persist; global coverage of the hepatitis B birth dose (HepB-BD) remains suboptimal at around 50%, far below the 90% target set by WHO for 2030 elimination goals [3].

Limitations of Current Standard-of-Care Therapies

Current HBV therapeutics fall into two categories: pegylated interferon-alpha (PEG-IFNα) and nucleos(t)ide reverse transcriptase inhibitors (NrtIs) such as entecavir and tenofovir. While NrtIs potently suppress viral replication—reducing HBV DNA to undetectable levels in most patients—they rarely achieve functional cure (defined as sustained HBsAg loss with or without seroconversion). Functional cure rates remain dismal: <1% for NrtIs after 5 years and ≤10% for PEG-IFNα-based regimens [1] [5]. These limitations stem from biological barriers:

  • Covalently closed circular DNA (cccDNA) persistence: HBV establishes a stable minichromosome in hepatocyte nuclei that serves as a viral transcriptional template. cccDNA's half-life exceeds 12 months and is replenished via intracellular recycling and de novo infection, making it impervious to NrtIs [1] [6].
  • Integrated HBV DNA: Viral integration events occur early in infection and generate hepatitis B surface antigen (HBsAg) independently of cccDNA. These integrations drive oncogenesis and sustain antigenemia even during NrtI therapy [1].
  • Host immune dysfunction: Chronic HBV infection induces T-cell exhaustion (marked by high PD-1/CTLA-4 expression) and impairs B-cell function, particularly HBsAg-specific B cells. The liver's tolerogenic microenvironment further dampens antiviral immunity [1] [4].

Consequently, most patients require indefinite, often lifelong therapy to prevent virological relapse and disease progression. A meta-analysis estimates only 19% of HBV-infected individuals meet treatment eligibility criteria under current guidelines, leaving many without therapeutic options [7].

Unmet Need for Functional Cure Strategies

The limitations of existing therapies underscore the urgent need for agents that enable sustained virological control without lifelong treatment. Functional cure represents the most feasible near-term therapeutic goal, as it is associated with improved long-term outcomes, including reduced HCC risk and elimination of care barriers [4] [8]. However, profound challenges persist:

  • Diagnostic and monitoring gaps: Only ~13% of HBV-infected individuals are diagnosed globally, and only 3% receive treatment [8]. Non-invasive biomarkers for intrahepatic cccDNA quantification remain elusive, complicating treatment response assessment [1].
  • Psychosocial burden: Beyond physical health, HBV carries significant stigma; up to 30% of patients fear workplace discrimination, and 58% in some Asian communities report feeling they "bring trouble to their family" [8].
  • Therapeutic ceiling: No existing monotherapy or combination has achieved functional cure rates >10% in heterogenous populations [4]. Novel agents must overcome multiple mechanisms of viral persistence simultaneously—viral replication, antigen production, and immune evasion [10].

Table 1: WHO Hepatitis B Elimination Targets and Progress

Target2020 Goal2030 GoalCurrent Status (2025)
HBsAg prevalence in ≤5y≤1%≤0.1%0.9% (African region: 2.5%)
HepB3 vaccine coverage≥90%≥90%84% (global average)
HepB-BD coverage≥50%≥90%48% (global average)
Diagnosed (%)≥30%≥90%~13%
Treated (%)5 million≥80% eligible~3%

Data compiled from WHO reports [3] [8]

Properties

CAS Number

2090064-66-5

Product Name

Vebicorvir

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide

Molecular Formula

C19H12F3N3O4S2

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Vebicorvir

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.